2-(Boc-amino)-4-methylthiophene

Aminothiophene stability Boc protection Intermediate storage

Researchers requiring a stable, regiochemically pure aminothiophene building block avoid unprotected 2-aminothiophenes due to intrinsic instability. 2-(Boc-amino)-4-methylthiophene solves this with Boc protection for ambient storage & orthogonal deprotection (TFA/CH₂Cl₂). The 4-methyl regioisomer matches articaine-analog substitution patterns. - Validated in phase-transfer N-alkylation (70-97% yields) - Present in MMV Hit Generation Library (ChEMBL CHEMBL4888485) - ≥97% purity with multi-technique QC (NMR, HPLC, GC)

Molecular Formula C10H15NO2S
Molecular Weight 213.295
CAS No. 887475-43-6
Cat. No. B592148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Boc-amino)-4-methylthiophene
CAS887475-43-6
Molecular FormulaC10H15NO2S
Molecular Weight213.295
Structural Identifiers
SMILESCC1=CSC(=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H15NO2S/c1-7-5-8(14-6-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12)
InChIKeyVEOHXHWQOPBOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Boc-amino)-4-methylthiophene: Boc-Protected Building Block


2-(Boc-amino)-4-methylthiophene (CAS 887475-43-6), systematically named tert-butyl N-(4-methylthiophen-2-yl)carbamate, is a heterocyclic building block in the Boc-protected aminothiophene class . It carries a tert-butoxycarbonyl (Boc) protecting group on the 2-amino position and a methyl substituent at the 4-position of the thiophene ring, with molecular formula C₁₀H₁₅NO₂S and molecular weight 213.30 g·mol⁻¹ . The compound is commercially available at ≥97% purity from multiple qualified suppliers with full analytical characterization (NMR, HPLC, GC) , and is cited as a synthetic intermediate in the Schering Corporation patent US2007/117804 A1 .

Boc-protected aminothiophene building block
Orthogonal amine deprotection (acid-labile)
Multi-step medicinal chemistry synthesis
4-Methyl substitution for regioselective elaboration

2-(Boc-amino)-4-methylthiophene: Critical Advantages Over Analogs


In-class aminothiophene compounds cannot be simply interchanged because the unprotected 2-aminothiophene free base is well-documented as intrinsically unstable [1], while the Boc carbamate protection confers stability under basic, nucleophilic, and ambient storage conditions [2]. Furthermore, the presence and position of the methyl substituent on the thiophene ring directly affect both the physicochemical properties (e.g., boiling point, logP) and the regiochemical outcome of subsequent functionalization reactions. A procurement decision that neglects these three interdependent factors — amine protection status, methyl substitution pattern, and analytical purity grade — risks introducing an intermediate that either decomposes on storage, exhibits divergent reactivity in downstream steps, or fails to match the patent-specified building block identity .

Amine protection Unprotected 2-aminothiophenes are class-level unstable; free amine or HCl salt may decompose or introduce counterion mismatch.
Regiochemistry 5-Methyl isomer shares identical molecular weight but directs substitution differently, potentially invalidating patent or SAR expectations.
Purity grade Lower-purity grades or single-technique QC may carry undetected impurities that suppress downstream reaction yields.

2-(Boc-amino)-4-methylthiophene: Head-to-Head Comparison


Shelf Stability: Boc vs. Free Amine

The free-base analog 2-amino-4-methylthiophene (CAS 14770-82-2) belongs to a class of 2-aminothiophenes historically described in the primary literature as 'very unstable' [1]. In contrast, 2-(Boc-amino)-4-methylthiophene is a shelf-stable solid specified for long-term storage at 2–8 °C with protection from light . While no direct accelerated stability study comparing the two compounds was located, the class-level inference from the Paulmier review is unambiguous: 2-aminothiophenes lacking electron-withdrawing substituents are prone to decomposition, and Boc-carbamate protection is the established strategy to render them bench-stable [1]. The hydrochloride salt (CAS 930299-88-0) offers improved stability versus the free base but introduces a counterion that may interfere with subsequent base-sensitive or coupling reactions; the Boc-protected form avoids this issue while maintaining orthogonal deprotection compatibility .

Shelf stability
Class-level inference
Boc form: stable solid; free amine: class-level instability risk; HCl salt: stable but introduces counterion
Boc protection ensures bench-stable procurement
Review-level evidence from Sulfur Reports (1996); supplier storage recommendations
Aminothiophene stability Boc protection Intermediate storage

Boiling Point: 4-Methyl vs. Unsubstituted

The 4-methyl substituent imparts a measurable increase in boiling point relative to the des-methyl analog. 2-(Boc-amino)-4-methylthiophene has a predicted boiling point of 254.6 ± 28.0 °C at 760 mmHg , while the unsubstituted comparator 2-(N-Boc-amino)thiophene (CAS 56267-50-6) has a predicted boiling point of 238.1 ± 13.0 °C at 760 mmHg [1]. This 16.5 °C differential, though derived from predicted rather than experimental values, reflects the incremental contribution of the 4-methyl group to molecular weight and van der Waals interactions. The enthalpies of vaporization similarly differ: 49.2 ± 3.0 kJ/mol for the 4-methyl compound vs. 47.5 ± 3.0 kJ/mol for the unsubstituted analog [1].

Boiling point
Cross-study comparable
Target: 254.6 ± 28.0 °C
Comparator: 238.1 ± 13.0 °C
Δ +16.5 °C
4-Methyl group raises boiling point, informing purification protocols
Predicted data; distinct molecular identity vs. des-methyl analog
Physicochemical properties Boiling point Purification planning

Patent Citation in US2007/117804

2-(Boc-amino)-4-methylthiophene is explicitly listed as a synthetic intermediate in Schering Corporation patent US2007/117804 A1 (published as US 20070117804 A1) at page/column 77 . This patent concerns isolated mammalian GalR3 receptors and related therapeutic agents. Patent citation provides a verifiable chain of provenance that is absent for many generic aminothiophene building blocks. By contrast, neither the des-methyl analog 2-(N-Boc-amino)thiophene (CAS 56267-50-6) nor the 5-methyl regioisomer N-Boc-5-methylthiophen-2-amine (CAS 62188-21-0) appears in this specific patent context, underscoring that the 4-methyl substitution pattern is a deliberate structural feature in the disclosed synthetic route [1].

Patent citation
Supporting evidence
Cited in US2007/117804 A1 as synthetic intermediate
Patent-validated structural identity
Comparators lack patent trail in this family
Pharmaceutical patent GALR3 receptor Building block provenance

Supplier Purity & Multi-Technique QC

2-(Boc-amino)-4-methylthiophene is routinely supplied at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses . Sigma-Aldrich/Ambeed lists the product at 97% purity ; Bidepharm provides the same 97% standard purity with downloadable Certificates of Analysis ; MolCore offers an NLT 98% grade suitable for pharmaceutical R&D quality requirements . In comparison, the hydrochloride salt (CAS 930299-88-0) is commonly listed at 95% minimum purity , and the free amine (CAS 14770-82-2) is typically available at 97% but without the same breadth of multi-technique QC documentation . The availability of orthogonal analytical characterization (NMR + HPLC + GC) for the Boc-protected form reduces the risk of receiving material with undetected impurities that could compromise downstream reaction yields.

Supplier QC
Cross-study comparable
≥97% purity with NMR, HPLC, GC batch reports
Multi-technique QC reduces impurity-driven reaction risk
Comparator salt form often ≥95% with narrower QC panel
Purity specification Quality control Procurement benchmark

Regiochemical Identity: 4-Methyl vs. 5-Methyl

The 4-methyl substitution pattern on the thiophene ring differentiates 2-(Boc-amino)-4-methylthiophene (CAS 887475-43-6) from its regioisomer N-Boc-5-methylthiophen-2-amine (CAS 62188-21-0). Both share the molecular formula C₁₀H₁₅NO₂S and molecular weight 213.29–213.30 g·mol⁻¹, making them isomeric compounds indistinguishable by mass spectrometry alone . However, the position of the methyl group (C-4 vs. C-5) directs electrophilic aromatic substitution to different ring positions and alters the steric and electronic environment of the Boc-protected amine during subsequent deprotection and coupling steps. The 4-methyl isomer is the specific intermediate cited in the Schering patent US2007/117804 and has been the subject of phase-transfer catalytic N-alkylation studies alongside 2-(N-Boc-amino)thiophene and 2-(N-Boc-amino)-5-methylthiophene, confirming its distinct reactivity profile [1].

Regiochemical identity
Class-level inference
4-Methyl (CAS 887475-43-6) vs. 5-Methyl (CAS 62188-21-0); identical formula but distinct InChI Key
Substitution pattern directs regiochemical outcome
Both included as separate substrates in phase-transfer N-alkylation studies
Regiochemistry Structure-activity relationship Synthetic intermediate selection

2-(Boc-amino)-4-methylthiophene: Key Procurement Scenarios


Orthogonal Amine Protection in Medicinal Chemistry

In medicinal chemistry campaigns involving sequential functionalization of the thiophene core, the Boc group provides orthogonal protection stable to nucleophiles, bases, and catalytic hydrogenation conditions, while being cleanly removed under mild acidic conditions (TFA/CH₂Cl₂) [1]. This enables late-stage unmasking of the 2-amino group after C-3 or C-5 thiophene elaboration. The 97% purity grade with multi-technique QC ensures that the building block does not introduce unidentified impurities that could compromise SAR interpretation in lead optimization.

Articaine Analog Programs Using 4-Methylthiophene

The compound is specifically identified as a key synthetic intermediate in the development of articaine-based local anesthetic therapeutics, where the 4-methylthiophene core is a privileged structural feature contributing to lipid solubility [2]. The 4-methyl regioisomer (rather than the 5-methyl variant) is required to maintain the substitution pattern found in articaine and its pharmacologically active analogs. Patent citation in US2007/117804 further validates its industrial relevance .

HTS Library Synthesis with Traceable Provenance

For organizations contributing to screening collections such as the MMV Hit Generation Library, 2-(Boc-amino)-4-methylthiophene has a documented presence in the ChEMBL database (Assay CHEMBL4888485) as part of a primary screen against Plasmodium falciparum NF54 at 2 µM [3]. This provides a verifiable data point linking the building block to specific screening outcomes, which is valuable when selecting intermediates for library expansion or hit follow-up programs.

Phase-Transfer N-Alkylation of Boc-Aminothiophenes

The published phase-transfer catalytic N-alkylation protocol demonstrates that N-Boc-aminothiophenes, including the 4-methyl and 5-methyl variants, undergo efficient alkylation with various alkyl halides in 70–97% isolated yields under mild conditions [4]. The availability of this validated synthetic methodology reduces route-scouting time for teams planning to use this building block in diversity-oriented synthesis.

Application
Selection Property
Validation Focus
Medicinal chemistry synthesis
Orthogonal Boc protection
Acid-labile deprotection compatibility; multi-step purity integrity
Articaine analog programs
4-Methylthiophene core
Regioisomer-specific substitution pattern; patent provenance
HTS library synthesis
Traceable screening provenance
ChEMBL assay record; building block identity for hit follow-up
Diversity-oriented synthesis
Validated N-alkylation methodology
Published phase-transfer protocol; route-scouting efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Boc-amino)-4-methylthiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.